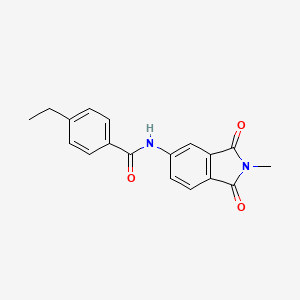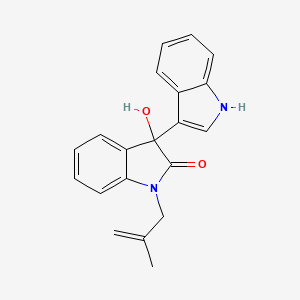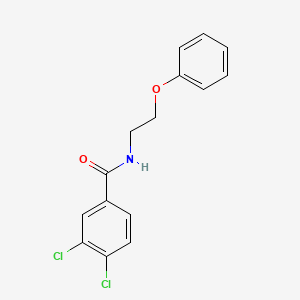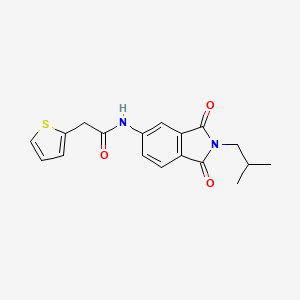![molecular formula C20H22N2O3 B4408953 1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide, commonly known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBP is a piperidine derivative that has been synthesized using various methods and has been shown to exhibit significant biochemical and physiological effects.
Mecanismo De Acción
BBP exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. BBP has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. Furthermore, BBP has been shown to inhibit the activity of cyclin-dependent kinases, which play a role in cell cycle regulation.
Biochemical and Physiological Effects:
BBP has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses, and exhibit antibacterial activity. Additionally, BBP has been shown to inhibit the activity of histone deacetylases, topoisomerases, and cyclin-dependent kinases, which play important roles in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBP has several advantages and limitations for lab experiments. One advantage is that it exhibits significant biochemical and physiological effects, making it a potential candidate for therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, BBP may exhibit toxicity at high concentrations, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on BBP. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, research can focus on optimizing the synthesis method of BBP to increase its yield and purity. Furthermore, research can focus on developing derivatives of BBP with improved efficacy and reduced toxicity. Overall, BBP has shown significant potential for therapeutic applications, and further research is needed to fully understand its properties and develop it as a therapeutic agent.
Aplicaciones Científicas De Investigación
BBP has been shown to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antiviral, and antibacterial properties. BBP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, BBP has been shown to exhibit antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
1-(4-phenylmethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-19(23)16-10-12-22(13-11-16)20(24)17-6-8-18(9-7-17)25-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDYQUCCZSJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4408870.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4408875.png)
![4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408881.png)

![3-(3-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4408907.png)
![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408922.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4408924.png)

![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)